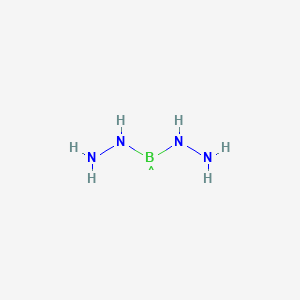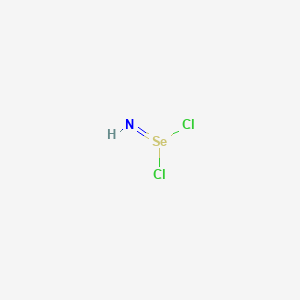
Selenimidous dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenimidous dichloride is an inorganic compound with the chemical formula SeCl₂. It is a selenium-based compound that forms red-brown solutions in ethers. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Selenimidous dichloride can be synthesized through several methods. One common method involves treating gray selenium with sulfuryl chloride (SO₂Cl₂). This reaction proceeds as follows: [ \text{Se} + \text{SO}_2\text{Cl}_2 \rightarrow \text{SeCl}_2 + \text{SO}_2 ]
Another method involves the reaction of selenium with chlorine gas at elevated temperatures. Industrial production methods often utilize these reactions due to their efficiency and scalability.
Análisis De Reacciones Químicas
Selenimidous dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide (SeO₂).
Reduction: It can be reduced to elemental selenium.
Substitution: It reacts with organic compounds to form selenides.
Common reagents used in these reactions include oxidizing agents like nitric acid (HNO₃) and reducing agents like hydrogen gas (H₂). Major products formed from these reactions include selenium dioxide and various organoselenium compounds.
Aplicaciones Científicas De Investigación
Selenimidous dichloride has several scientific research applications:
Chemistry: It is used in the synthesis of organoselenium compounds, which are important in organic synthesis and catalysis.
Biology: It is studied for its potential role in biological systems, particularly in the formation of selenoproteins.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialized glasses and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of selenimidous dichloride involves its interaction with biological molecules. It can form adducts with thiol groups in proteins, leading to the formation of selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) bonds. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Selenimidous dichloride can be compared with other selenium-based compounds such as selenium dioxide (SeO₂) and selenium monochloride (Se₂Cl₂). While all these compounds contain selenium, they differ in their chemical properties and reactivity. For example, selenium dioxide is a common oxidizing agent, whereas selenium monochloride is used in the synthesis of other selenium compounds. This compound is unique in its ability to form stable adducts with organic molecules, making it particularly useful in organic synthesis and catalysis.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike
Propiedades
Número CAS |
23594-81-2 |
|---|---|
Fórmula molecular |
Cl2HNSe |
Peso molecular |
164.89 g/mol |
InChI |
InChI=1S/Cl2HNSe/c1-4(2)3/h3H |
Clave InChI |
FOSMTGVFEHJCHY-UHFFFAOYSA-N |
SMILES canónico |
N=[Se](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


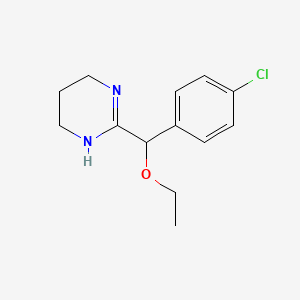
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)


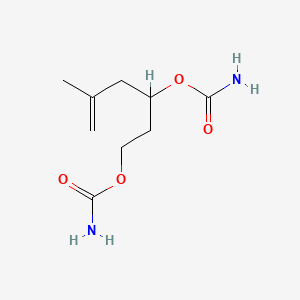
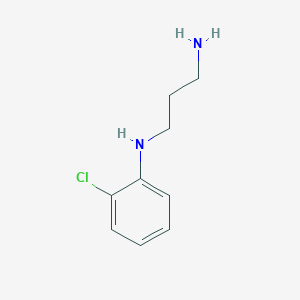
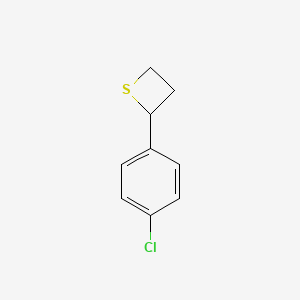
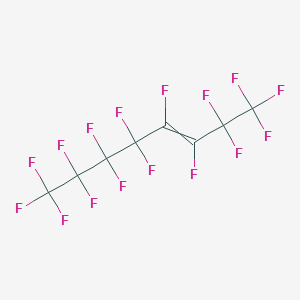
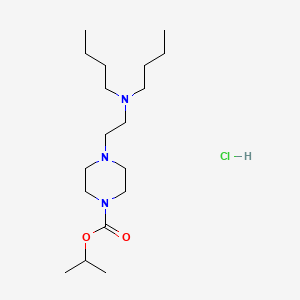
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
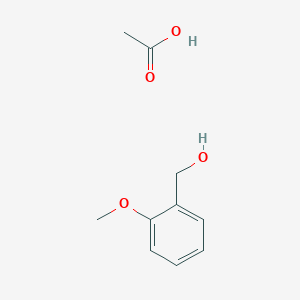
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)

